Ethyl 2-methoxy-5-methylbenzoylformate
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Overview
Description
Ethyl 2-methoxy-5-methylbenzoylformate is an organic compound with the molecular formula C12H14O4. It is a derivative of benzoylformate, characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-5-methylbenzoylformate can be synthesized through the esterification of 2-methoxy-5-methylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Another method involves the reaction of 4-methylanisole with ethyl oxalyl monochloride in the presence of a base such as pyridine. This reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-5-methylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid or 2-methoxy-5-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-5-methylbenzyl alcohol or 2-methoxy-5-methylbenzaldehyde.
Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methoxy-5-methylbenzoylformate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-5-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-methoxy-5-methylbenzoylformate can be compared with other similar compounds, such as:
Ethyl 2-methoxybenzoylformate: Lacks the methyl group on the benzene ring, resulting in different chemical and biological properties.
Ethyl 3-methylbenzoylformate: Has the methyl group in a different position, affecting its reactivity and applications.
2-Methoxyphenylglyoxal hydrate: Contains a glyoxal group instead of the ester group, leading to distinct chemical behavior.
Properties
IUPAC Name |
ethyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-7-8(2)5-6-10(9)15-3/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYOUXSMZIJPGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641294 |
Source
|
Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859775-82-9 |
Source
|
Record name | Ethyl (2-methoxy-5-methylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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